(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyrimidine ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The presence of the imidazole ring, a five-membered heterocyclic moiety, is known to contribute to the compound’s chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that the chemical and biological properties of imidazole derivatives can be influenced by various factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone likely involves multiple steps, including the formation of the imidazole, pyrimidine, and pyrrolidine rings, followed by their assembly into the final compound. Typical reaction conditions might include:
Imidazole formation: Using a condensation reaction between glyoxal and ammonia.
Pyrimidine formation: Using a cyclization reaction involving a β-diketone and an amidine.
Pyrrolidine formation: Using a cyclization reaction involving a 1,4-diketone and ammonia.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation products: Imidazolone derivatives.
Reduction products: Dihydropyrimidine derivatives.
Substitution products: Amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.
Medicine
If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.
Industry
The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(4-((1H-imidazol-1-yl)methyl)phenyl)methanone: Lacks the pyrrolidine and pyrimidine rings.
(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the imidazole and phenyl rings.
Uniqueness
The presence of multiple functional groups in (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone makes it unique compared to simpler analogs. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-16-9-22-19(23-10-16)27-17-5-7-25(12-17)18(26)15-3-1-14(2-4-15)11-24-8-6-21-13-24/h1-4,6,8-10,13,17H,5,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUVRQCBMPCFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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